Ccris 2964

Description

Ccris 2964 (CAS 302964-02-9) is a chemical compound with the molecular formula C₉H₁₂N₂O₄S, featuring a molecular weight of 244.27 g/mol . Its physicochemical properties include a rotatable bond count of 3, hydrogen bond acceptors of 6, and hydrogen bond donors of 2.

Synthesis: The compound is synthesized under controlled laboratory conditions using reagents such as sodium hydroxide, chlorous acid, and thionyl chloride. Key steps involve reaction quenching with water, extraction with ethyl acetate, and purification via silica gel column chromatography .

Properties

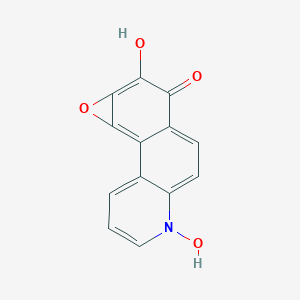

IUPAC Name |

6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBZVLDFOLCMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922898 | |

| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119239-64-4 | |

| Record name | anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ccris 2964 involves multiple steps, starting with the preparation of the core structure through cyclization reactions. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. The final steps often involve oxidation or reduction reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of Ccris 2964 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ccris 2964 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ccris 2964 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ccris 2964 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

Structural Similarity: Ccris 2964 shares a heterocyclic core with brominated and fluorinated indole derivatives. The similarity score of 0.98 between Ccris 2964 and CAS 20358-06-9 suggests nearly identical pharmacophores, making them candidates for comparative drug discovery studies .

Synthetic Accessibility :

- Ccris 2964 requires fewer halogenation steps compared to CAS 7254-19-5, which involves bromination under stringent conditions .

- CAS 20358-06-9 employs thiourea derivatives in its synthesis, mirroring the sulfur-based reactivity of Ccris 2964 .

Biological Activity: Both Ccris 2964 and CAS 7254-19-5 show moderate solubility, limiting their in vivo bioavailability. CYP1A2 inhibition is common in brominated/fluorinated indoles, indicating a shared metabolic pathway that may require toxicity evaluation .

Research Findings and Data Analysis

- Toxicological Data: While Ccris 2964 lacks specific carcinogenicity data in the provided evidence, compounds like CAS 7254-19-5 are flagged for toxicity warnings, emphasizing the need for rigorous safety profiling .

- Database Cross-Referencing : The CCRIS database () and CAS Registry () serve as authoritative sources for validating compound identities and accessing historical toxicological data.

- Experimental Reproducibility : Detailed synthesis protocols for Ccris 2964 () align with ACS guidelines (), ensuring reproducibility through precise reagent ratios and purification methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.